molecular formula C35H54O4S2 B1671184 Elsibucol CAS No. 216167-95-2

Elsibucol

Cat. No.: B1671184
CAS No.: 216167-95-2
M. Wt: 602.9 g/mol
InChI Key: YHFUPQNXMNMQAK-UHFFFAOYSA-N
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Description

Elsibucol, also known as AGI 1096, is a metabolically stable propanol derivative with antioxidant, anti-inflammatory, and anti-proliferative properties. It is primarily used as a vascular cell adhesion molecule 1 (VCAM1) inhibitor for the study of organ transplant rejection. This compound lowers blood cholesterol levels and reduces oxidative stress and inflammatory responses in injured arteries, thereby inhibiting atherosclerosis and protecting endothelial healing after arterial injury .

Preparation Methods

Elsibucol is synthesized through a series of chemical reactions involving the formation of a propanol derivative. The synthetic route typically involves the reaction of 4-hydroxy-3,5-di-tert-butylbenzaldehyde with 2,6-di-tert-butyl-4-methylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromobutyric acid to yield this compound . Industrial production methods for this compound involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Elsibucol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its hydroquinone form.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Elsibucol has a wide range of scientific research applications:

Mechanism of Action

Elsibucol exerts its effects by inhibiting the expression of VCAM1, E-selectin, and monocyte chemoattractant protein 1 (MCP1) in endothelial cells. It also reduces the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1beta (IL-1beta) from lipopolysaccharide-stimulated peripheral blood mononuclear cells. Additionally, this compound inhibits the serum-stimulated proliferation of aortic smooth muscle cells. These actions collectively contribute to its antioxidant, anti-inflammatory, and anti-proliferative properties .

Comparison with Similar Compounds

Elsibucol is compared with other similar compounds such as probucol, which also has antioxidant and cholesterol-lowering properties. this compound is more metabolically stable and has a more pronounced effect on cholesterol levels and neointimal formation. Other similar compounds include:

Properties

IUPAC Name

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFUPQNXMNMQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176005
Record name Elsibucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

AGI-1096 is a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties.
Record name AGI-1096
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

216167-95-2
Record name Elsibucol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elsibucol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELSIBUCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Methyl 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyrate (0.95 g, obtained above) was dissolved in THI/MeOH/H2O (4:1;1, 15.4 mL) and lithium hydroxide hydrate (0.19 g) was added. The mixture was stirred at room temperature for four hours and then acidified with 0.3 N HCl. The mixture was poured into brine and extracted with ethyl acetate. The organic phase was dried over sodium sulfate and evaporated to give 0.60 g of 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyric acid (Compound A) as a solid.
Name
Methyl 4-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenoxy]butyrate
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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